Pyripyropene Q

描述

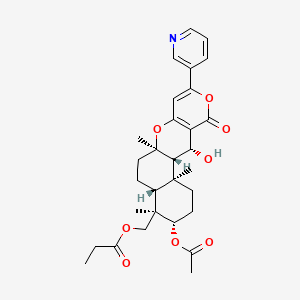

Pyripyropene Q is a meroterpenoid natural product belonging to the pyripyropene family, characterized by a unique hybrid structure comprising a pyridine ring, an α-pyrone moiety, and a sesquiterpene backbone . These compounds are primarily biosynthesized by fungi, including Aspergillus and Penicillium species, through a complex pathway involving polyketide synthase (PKS) and terpene cyclase activities . This compound is notable for its structural modifications, particularly at the C-1, C-7, and C-11 positions, which influence its biological activity. While its specific bioactivity profile remains less studied compared to its analogs (e.g., pyripyropene A), it shares the core pharmacological target of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol metabolism .

属性

分子式 |

C30H37NO8 |

|---|---|

分子量 |

539.6 g/mol |

IUPAC 名称 |

[(1S,2S,5S,6R,7R,10R,18R)-5-acetyloxy-18-hydroxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate |

InChI |

InChI=1S/C30H37NO8/c1-6-23(33)36-16-29(4)21-9-12-30(5)26(28(21,3)11-10-22(29)37-17(2)32)25(34)24-20(39-30)14-19(38-27(24)35)18-8-7-13-31-15-18/h7-8,13-15,21-22,25-26,34H,6,9-12,16H2,1-5H3/t21-,22+,25+,26-,28+,29+,30-/m1/s1 |

InChI 键 |

LEDIGZYYICRNSS-JFNWYRHFSA-N |

手性 SMILES |

CCC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)[C@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

规范 SMILES |

CCC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

同义词 |

pyripyropene Q |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis of Pyripyropene Q with Structural Analogs

Structural Differences and NMR Characterization

This compound is distinguished from other pyripyropenes by its acetylation and hydroxylation patterns. Key NMR data comparisons with pyripyropene R, A, and other derivatives are summarized below:

Table 1: Selected NMR Chemical Shifts (δ, ppm) for this compound vs. Analogous Compounds

常见问题

Basic Research: Structural Characterization and Identification

Q: What analytical methodologies are recommended for confirming the structural integrity of Pyripyropene Q in synthetic or isolated samples? A: Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS (e.g., FAB-MS or EI-MS) confirms molecular weight and formula (e.g., observed vs. calculated m/z values with <5 ppm error ). NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) resolves stereochemistry and functional groups. For example, IR absorption peaks (e.g., 1736 cm⁻¹ for ester groups in Pyripyropene M) and UV maxima (231 nm, 320 nm) validate chromophore systems . Cross-reference spectral data with structurally related pyripyropenes (e.g., Pyripyropene M, N, O) to identify deviations in substituents or ring systems.

Advanced Research: Mechanistic Studies

Q: How can researchers design experiments to elucidate the enzymatic targets or signaling pathways affected by this compound? A: Employ in vitro bioassays (e.g., ACAT inhibition assays, as pyripyropenes are ACAT inhibitors) combined with proteomics or transcriptomics. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate target specificity. For example, if this compound shows lipid-modulating activity, quantify cholesterol esterification rates in macrophage cell lines before/after treatment . Pair this with molecular docking simulations to predict binding affinities to ACAT1/2 isoforms. Validate contradictions (e.g., conflicting IC₅₀ values across studies) using standardized assay conditions and orthogonal methods like surface plasmon resonance (SPR) .

Basic Research: Synthesis and Optimization

Q: What strategies are effective for optimizing the synthetic yield of this compound? A: Focus on modular synthesis of the sesquiterpene-pyridine backbone. Use chiral catalysts for stereoselective formation of the decalin ring system. Monitor reaction intermediates via LC-MS and adjust protecting groups (e.g., acetyl vs. benzyl) to minimize side reactions. For example, Pyripyropene M’s molecular formula (C₃₂H₃₉NO₉) suggests hydroxyl and acetyl groups are critical for stability; similar protecting strategies may apply to this compound . Optimize fermentation conditions (if biosynthesized) by varying Aspergillus fumigatus culture media (carbon/nitrogen ratios, pH) to enhance precursor availability.

Advanced Research: In Vivo Pharmacokinetics

Q: How can researchers address discrepancies in this compound’s bioavailability reported across animal models? A: Conduct comparative pharmacokinetic (PK) studies in rodents and non-rodents, controlling for variables like diet, metabolic enzymes, and gut microbiota. Use LC-MS/MS to quantify plasma/tissue concentrations and identify metabolites. Apply PBPK (physiologically based pharmacokinetic) modeling to extrapolate interspecies differences. For instance, if Pyripyropene O shows low oral bioavailability due to efflux transporters, investigate inhibitors (e.g., cyclosporine A) to enhance absorption .

Basic Research: Biological Activity Screening

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize cell-free enzymatic assays (e.g., ACAT inhibition) and cell-based viability assays (e.g., MTT in cancer lines). For anti-inflammatory activity, measure cytokine secretion (IL-6, TNF-α) in LPS-stimulated macrophages. Include positive controls (e.g., pyripyropene A for ACAT inhibition) and validate results with dose-response curves (IC₅₀/EC₅₀). Ensure solvent controls (DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research: Data Contradiction Resolution

Q: How should researchers reconcile conflicting reports on this compound’s cytotoxicity in normal vs. cancer cells? A: Perform side-by-side comparisons using identical cell lines, culture conditions, and assay protocols. Apply multi-omics (transcriptomics/proteomics) to identify differential response mechanisms (e.g., apoptosis pathways). Use CRISPR screens to pinpoint genetic modifiers of sensitivity. If Pyripyropene M shows cell-type-specific toxicity due to ABC transporter expression, profile this compound’s interaction with these transporters via competitive inhibition assays .

Basic Research: Stability and Storage

Q: What storage conditions are optimal for preserving this compound’s stability in laboratory settings? A: Store lyophilized powder at -80°C under inert gas (argon) to prevent oxidation. For solutions, use anhydrous DMSO (stored at -20°C) and avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at 231 nm; a >5% peak area change indicates instability. Pyripyropene M’s stability in methanol ([α]D²⁸ = +97°) suggests polar aprotic solvents are preferable .

Advanced Research: Target Validation

Q: What integrated approaches validate this compound’s molecular targets in complex biological systems? A: Combine affinity-based proteomics (e.g., pull-down assays with biotinylated this compound) and thermal shift assays (CETSA). Validate hits via in silico docking (e.g., AutoDock Vina) and site-directed mutagenesis. For example, if ACAT2 is implicated, compare activity in ACAT2-knockout vs. wild-type models. Use RNA-seq to identify downstream pathway alterations (e.g., SREBP-1c in lipid metabolism) .

Basic Research: Analytical Quantification

Q: Which chromatographic methods are validated for quantifying this compound in complex matrices? A: Reverse-phase HPLC with UV detection (231 nm) or MS/MS for higher specificity. Use a C18 column (2.6 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% formic acid). Calibrate with a certified reference standard (e.g., ≥95% purity by qNMR). Pyripyropene N’s HRFAB-MS ([M+H]+ 554.2751) exemplifies the need for high-resolution mass calibration .

Advanced Research: Translational Challenges

Q: How can researchers bridge gaps between this compound’s in vitro potency and in vivo efficacy? A: Employ organoid/3D cell models to mimic tissue complexity. Use PK/PD modeling to link exposure (AUC, Cmax) to biomarker modulation (e.g., plasma cholesterol). For toxicity, conduct micronucleus or Ames tests. If this compound’s solubility limits efficacy, develop nanoformulations (liposomes, PLGA nanoparticles) and assess stability via dynamic light scattering (DLS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。